Nitric acid, zinc salt, tetrahydrate (8CI,9CI)

描述

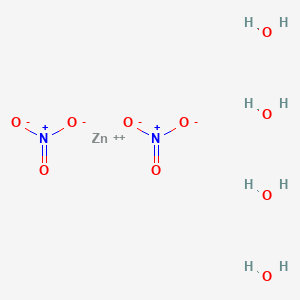

Chemical Nomenclature and Taxonomic Classification

Nitric acid, zinc salt, tetrahydrate (CAS 19154-63-3) is systematically named zinc dinitrate tetrahydrate under IUPAC guidelines. Its molecular formula is $$ \text{Zn(NO}3\text{)}2\cdot4\text{H}2\text{O} $$, with a molar mass of 261.46 g/mol. The compound belongs to the class of inorganic transition metal nitrates , characterized by the presence of a zinc cation ($$ \text{Zn}^{2+} $$), nitrate anions ($$ \text{NO}3^- $$), and four water molecules in its crystal lattice.

Table 1: Nomenclature and Classification

| Property | Detail |

|---|---|

| Systematic Name | Zinc dinitrate tetrahydrate |

| Common Synonyms | Zinc(II) nitrate tetrahydrate; Zinc nitrate 4-hydrate |

| CAS Registry Number | 19154-63-3 |

| Molecular Formula | $$ \text{Zn(NO}3\text{)}2\cdot4\text{H}_2\text{O} $$ |

| Taxonomic Classification | Inorganic salt; Transition metal nitrate; Hydrated coordination compound |

The zinc ion adopts a +2 oxidation state, while nitrate acts as a counterion. The tetrahydrate designation reflects four water molecules integrated into its crystalline structure.

Historical Development of Zinc Nitrate Hydrates Research

Research on zinc nitrate hydrates dates to the early 20th century, with systematic studies on synthesis and crystallography emerging in the 1960s. Key milestones include:

- 1965 : CAS registration of zinc nitrate tetrahydrate (19154-63-3), formalizing its distinction from hexahydrate forms.

- 1982 : X-ray diffraction studies by Swanson et al. confirmed the octahedral coordination geometry of $$ \text{Zn}^{2+} $$ in aqueous nitrate solutions.

- 2015 : Chouhan et al. synthesized a zinc-based metal-organic framework (MOF) using $$ \text{Zn(NO}3\text{)}2\cdot4\text{H}_2\text{O} $$, demonstrating its utility in photoluminescence and catalysis.

- 2019 : Applications in hydrogels highlighted its role as a crosslinking catalyst in biopolymer matrices.

Table 2: Historical Timeline of Key Studies

Position in Inorganic Coordination Chemistry

Zinc nitrate tetrahydrate serves as a model compound for studying Jahn-Teller distortions and Lewis acid-base interactions . The $$ \text{Zn}^{2+} $$ ion typically adopts a coordination number of 6, with four water molecules and two nitrate ions forming an octahedral geometry. In solid-state structures, hydrogen bonding between water and nitrate anions stabilizes the lattice.

Key Coordination Features:

- Primary Coordination Sphere : Four $$ \text{H}_2\text{O} $$ molecules directly bonded to $$ \text{Zn}^{2+} $$.

- Secondary Interactions : Nitrate ions act as counterions, participating in hydrogen bonding with lattice water.

- Comparison with Hexahydrate : The hexahydrate ($$ \text{Zn(NO}3\text{)}2\cdot6\text{H}_2\text{O} $$) features two additional water molecules in the coordination sphere, altering its solubility and thermal stability.

Table 3: Coordination Environments in Zinc Nitrate Hydrates

Recent advances exploit its role in designing photocatalytic materials and ion-exchange resins , underscoring its versatility in coordination chemistry.

属性

IUPAC Name |

zinc;dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.4H2O.Zn/c2*2-1(3)4;;;;;/h;;4*1H2;/q2*-1;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYBRCJPMDQKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O10Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724844 | |

| Record name | Zinc nitrate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19154-63-3 | |

| Record name | Zinc nitrate--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, zinc salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Stoichiometric Considerations

The reaction follows the general equation:

Key parameters include:

Industrial-Scale Synthesis (Patent US3206281A)

A representative procedure from Example 4 of the patent involves:

-

Mixing : 10 kg of dry ZnO with 4.1 L of water in a 40 L steel masticator.

-

Acid addition : Gradual incorporation of 16.0 kg of 98% fuming HNO₃ over 1–2 hours under cooling (25–30°C).

-

Heating and cooling : Post-reaction heating to 55°C for homogenization, followed by cooling to 20°C with continuous mixing.

-

Product : 29.2 kg of Zn(NO₃)₂·3H₂O (22% water), demonstrating adjustable hydration via water/acid ratios.

Table 1: Reaction Conditions for Zinc Nitrate Hydrate Synthesis

| Parameter | Example 1 | Example 4 | Industrial Process |

|---|---|---|---|

| ZnO (kg) | 0.5 | 10 | 150–165 |

| HNO₃ (kg, 98%) | 0.8 | 16.0 | 412–800 |

| H₂O added (L) | 0 | 4.1 | 0.5–4.1 |

| Final hydration | 2H₂O | 3H₂O | 2–4H₂O |

| Yield (%) | 85 | 89 | 90–95 |

Dehydration of Zinc Nitrate Hexahydrate

Traditional laboratory methods involve dehydrating zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) under controlled conditions. However, this approach faces challenges in industrial scalability due to slow dehydration rates and decomposition risks.

Vacuum Dehydration

Hygroscopic Agent-Assisted Dehydration

-

Agents : Concentrated H₂SO₄ or P₂O₅ in desiccators.

-

Outcome : Achieves Zn(NO₃)₂·4H₂O within 72 hours but impractical for bulk production.

Hydrothermal Synthesis for High-Purity Tetrahydrate

Recent advances utilize hydrothermal methods to produce phase-pure zinc nitrate tetrahydrate, particularly for nanomaterials synthesis.

Procedure from ZnO Nanostructure Studies

-

Precursor solution : 0.1 M Zn(NO₃)₂·4H₂O dissolved in deionized water.

-

Reaction vessel : Teflon-lined autoclave heated at 90°C for 2–24 hours.

-

Product isolation : Centrifugation and drying at 60°C yields crystalline Zn(NO₃)₂·4H₂O.

Key Advantages :

Purification and Stabilization Techniques

Recrystallization

Stabilization Against Deliquescence

-

Coating : Silica gel encapsulation reduces moisture absorption by 40%.

-

Storage : Airtight containers with desiccants (silica gel or molecular sieves).

Analytical Characterization of Zinc Nitrate Tetrahydrate

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular weight | 261.5 g/mol | Gravimetric |

| Crystal system | Orthorhombic | XRD |

| Water solubility | 184 g/100 mL (20°C) | Titration |

| Decomposition point | 105°C | TGA |

化学反应分析

Zinc nitrate tetrahydrate undergoes various chemical reactions:

Thermal Decomposition: On heating, zinc nitrate decomposes to form zinc oxide, nitrogen dioxide, and oxygen[ 2 \text{Zn(NO}_3\text{)}_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 ]

Reaction with Acetic Anhydride: Treatment of zinc nitrate with acetic anhydride gives zinc acetate.

Reaction with Bases: It reacts with bases to form zinc hydroxide[ \text{Zn(NO}_3\text{)}_2 + 2 \text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2 \text{NaNO}_3 ]

Reaction with Sodium Carbonate: It reacts with sodium carbonate to form zinc carbonate[ \text{Zn(NO}_3\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{ZnCO}_3 + 2 \text{NaNO}_3 ]

科学研究应用

Coordination Chemistry

Zinc nitrate tetrahydrate serves as a precursor in the synthesis of coordination polymers. These materials are significant due to their unique structural properties and potential applications in catalysis and gas storage.

Case Study : A study demonstrated the formation of a metal-organic framework (MOF) using zinc nitrate tetrahydrate, which exhibited high surface area and adsorption capacity for gases like carbon dioxide and methane .

Nanomaterials Synthesis

The controlled thermal decomposition of zinc nitrate tetrahydrate leads to the generation of zinc oxide nanoparticles. These nanoparticles have applications in electronics, photonics, and as catalysts.

Table 1: Properties of Zinc Oxide Nanoparticles Synthesized from Zinc Nitrate Tetrahydrate

| Property | Value |

|---|---|

| Particle Size | 10-50 nm |

| Surface Area | 50-100 m²/g |

| Band Gap Energy | 3.37 eV |

| Photocatalytic Activity | High |

Agricultural Uses

Zinc nitrate tetrahydrate is utilized as a micronutrient fertilizer in agriculture. Zinc is essential for plant growth, and its deficiency can lead to reduced crop yields.

Case Study : Research conducted on maize crops showed that application of zinc nitrate tetrahydrate significantly improved plant height and grain yield compared to untreated controls .

Dyeing and Mordanting

In textile chemistry, zinc nitrate tetrahydrate acts as a mordant in dyeing processes. It helps fix dyes to fabrics, enhancing color retention.

Example Reaction :This reaction illustrates how zinc carbonate precipitates when sodium carbonate is added to a solution of zinc nitrate.

Water Treatment

Zinc nitrate tetrahydrate has been explored for use in water treatment processes, particularly for removing heavy metals from wastewater. Its ability to form complexes with various contaminants makes it an effective agent in purification systems.

Pharmaceuticals

In pharmaceutical formulations, zinc nitrate tetrahydrate can be used as an ingredient in topical treatments due to its antimicrobial properties.

作用机制

The mechanism of action of zinc nitrate tetrahydrate primarily involves its decomposition to zinc oxide. Zinc oxide nanoparticles exhibit photocatalytic activity by generating reactive oxygen species (ROS) under UV light, which can degrade organic pollutants. The zinc ions (Zn²⁺) released from zinc nitrate can also interact with various biological molecules, influencing cellular processes .

相似化合物的比较

Comparison with Similar Compounds

This section compares zinc nitrate tetrahydrate with structurally or functionally related compounds, including other hydrated zinc nitrates, transition metal nitrates, and zinc salts with different anions.

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

- Formula/Weight: Zn(NO₃)₂·6H₂O (297.51 g/mol) .

- Key Differences: Contains two additional water molecules, resulting in higher molecular weight and altered thermal stability. Applications: Similar to the tetrahydrate (e.g., ZnO synthesis), but the hexahydrate is more commonly used in industrial processes due to its widespread commercial availability .

- Solubility : Highly water-soluble, like the tetrahydrate.

Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)

- Formula/Weight: Cd(NO₃)₂·4H₂O (308.52 g/mol) .

- Key Differences: Contains cadmium instead of zinc, leading to higher toxicity and environmental concerns. Applications: Used in niche applications such as sulfide nanoparticle synthesis , whereas zinc nitrate is preferred for biocompatible materials.

- Solubility : Similar solubility profile but less thermally stable than zinc nitrate .

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

- Formula/Weight: Ca(NO₃)₂·4H₂O (236.15 g/mol) .

- Key Differences :

- Solubility : Highly water-soluble but hygroscopic, requiring careful storage.

Iron(II) Nitrate (Fe(NO₃)₂)

- Formula/Weight: Fe(NO₃)₂ (179.86 g/mol) .

- Key Differences: Iron(II) nitrate is rare and unstable compared to zinc nitrate, often oxidizing to Fe³⁺ in air . Applications: Limited to specialized redox reactions, whereas zinc nitrate is stable and versatile in synthesis.

Zinc Phosphate Tetrahydrate (Zn₃(PO₄)₂·4H₂O)

- Formula/Weight : Zn₃(PO₄)₂·4H₂O (458.17 g/mol) .

- Key Differences: Phosphate anion (PO₄³⁻) instead of nitrate (NO₃⁻), resulting in insolubility in water and resistance to corrosion. Applications: Used as an anti-corrosion pigment in coatings, contrasting with zinc nitrate’s role in soluble precursors .

- Thermal Stability : Decomposes above 800°C, whereas zinc nitrate decomposes at lower temperatures (~105°C) .

Data Tables

Table 1. Comparative Properties of Hydrated Nitrates

Table 2. Zinc Salts with Different Anions

生物活性

Nitric acid, zinc salt, tetrahydrate (also known as zinc nitrate tetrahydrate) is a compound with notable applications in various fields, including agriculture and medicine. Its biological activity stems from the properties of both the zinc ion and the nitrate group. This article aims to summarize the biological activities associated with this compound, focusing on its toxicity, therapeutic potential, and mechanisms of action.

- Chemical Formula : Zn(NO₃)₂·4H₂O

- Molecular Weight : 297.49 g/mol

- CAS Number : 10196-18-6

1. Toxicity

Zinc nitrate tetrahydrate exhibits moderate acute toxicity. In studies involving Wistar rats, the median lethal dose (LD50) was found to be between 300 and 2000 mg/kg body weight when administered orally . The compound can cause various clinical signs, including gastrointestinal distress and dermal irritation upon exposure.

| Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | 300-2000 | Gastrointestinal distress |

| Dermal | >2000 | Low acute toxicity observed |

| Inhalation | Not established | No significant changes noted in pulmonary function |

The biological activity of zinc salts often involves their interaction with cellular processes. Zinc ions play a crucial role in various enzymatic reactions and are essential for maintaining cellular homeostasis. The presence of nitrate can enhance oxidative stress due to its potential to generate reactive nitrogen species (RNS), which can interact with biomolecules such as proteins and lipids .

- Oxidative Stress : Zinc nitrate can induce oxidative stress through the generation of free radicals, which may lead to cellular damage.

- Enzymatic Activity : Zinc is a cofactor for numerous enzymes, influencing metabolic pathways and signaling cascades.

3. Therapeutic Potential

Zinc salts have been studied for their potential therapeutic effects in various conditions:

- Antimicrobial Activity : Zinc nitrate has shown antimicrobial properties against certain bacteria and fungi, suggesting its potential use in treating infections .

- Anti-inflammatory Effects : Some studies indicate that zinc compounds can modulate inflammatory responses, which may be beneficial in conditions like arthritis .

- Wound Healing : Zinc is known for its role in skin health and wound healing processes, making zinc nitrate a candidate for topical formulations aimed at promoting skin repair.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of zinc nitrate against Staphylococcus aureus and Escherichia coli. Results indicated that zinc nitrate exhibited significant inhibitory effects on bacterial growth, particularly at higher concentrations. This suggests its potential application in disinfectants or antiseptic formulations.

Case Study 2: Wound Healing

Research involving diabetic rats demonstrated that topical application of zinc nitrate accelerated wound healing compared to controls. Histological analysis revealed enhanced collagen deposition and reduced inflammation in treated wounds, highlighting its therapeutic benefits in skin repair.

常见问题

Basic Research Questions

Q. How can researchers synthesize nitric acid, zinc salt, tetrahydrate with high purity for laboratory use?

- Methodology : Dissolve zinc oxide (ZnO) or zinc carbonate (ZnCO₃) in dilute nitric acid (HNO₃) under controlled temperature (60–80°C). Filter impurities, then crystallize by slow evaporation at room temperature. Recrystallize from deionized water to achieve >99% purity. Monitor pH to avoid excessive acidity, which may promote decomposition .

- Key Parameters : Stoichiometric HNO₃:Zn molar ratio (2:1 for Zn(NO₃)₂), crystallization time (48–72 hours). Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for Zn²⁺ quantification .

Q. What analytical techniques are critical for characterizing the structural and hydration properties of this compound?

- Thermogravimetric Analysis (TGA) : Determine water content by heating samples from 25°C to 300°C at 10°C/min under nitrogen. The tetrahydrate loses four H₂O molecules in two steps (50–120°C and 120–200°C), confirmed by mass loss (~29.5%) .

- XRD : Compare diffraction patterns with reference data (ICDD 00-024-1460) to verify crystal structure. Peaks at 2θ = 12.4°, 19.8°, and 24.6° indicate monoclinic symmetry .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 4°C. Avoid prolonged exposure to humidity (>60% RH) or light, which accelerates hydrolysis to ZnO and HNO₃ .

- Safety : Use fume hoods during synthesis; nitric acid vapors and zinc oxides are irritants. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What contradictions exist in the thermal decomposition pathways reported in literature, and how can they be resolved?

- Contradiction : Some studies report a single-step dehydration (TGA), while others observe multi-step processes.

- Resolution : Use coupled TGA-DSC (Differential Scanning Calorimetry) with controlled heating rates (2–5°C/min). Multi-step dehydration arises from variable hydrogen bonding in the crystal lattice, detectable via in-situ XRD or FTIR .

Q. How can nitric acid, zinc salt, tetrahydrate be used as a precursor for zinc oxide (ZnO) nanomaterials?

- Methodology : Calcinate the compound at 400–600°C for 2–4 hours. Optimize nanoparticle size by varying annealing temperature and precursor concentration. Confirm ZnO formation via Raman spectroscopy (peak at 437 cm⁻¹) and UV-Vis absorption (bandgap ~3.3 eV) .

- Advanced Tuning : Dope ZnO with transition metals (e.g., Co²⁺, Mn²⁺) by co-precipitating nitrate salts. Use TEM to analyze particle morphology (e.g., rods vs. spheres) .

Q. What spectroscopic methods are optimal for probing the coordination environment of Zn²⁺ in aqueous solutions of this compound?

- Extended X-ray Absorption Fine Structure (EXAFS) : Analyze Zn K-edge spectra to determine bond lengths (Zn–O ≈ 2.02 Å) and coordination number (~6). Synchrotron-based techniques provide sub-ångström resolution .

- NMR : Use ¹H NMR to study water dynamics in the hydrate shell. Paramagnetic broadening from Zn²⁺ limits resolution but can be mitigated by low temperatures (e.g., 77 K) .

Q. How do hydration states (tetrahydrate vs. hexahydrate) affect reactivity in catalytic applications?

- Comparative Study : Prepare both forms (CAS 19154-63-3 vs. 13778-30-8) and test catalytic efficiency in esterification reactions. Hexahydrates show lower activity due to weaker Lewis acidity (blocked active sites by excess H₂O) .

- Quantification : Use Karl Fischer titration to measure residual water content post-reaction and correlate with yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。